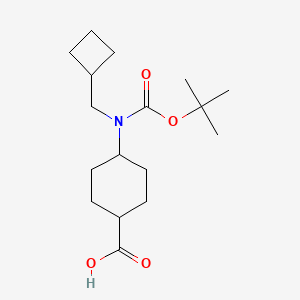![molecular formula C10H8F3NO2 B12069190 1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12069190.png)
1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane carboxylic acid moiety.
Métodos De Preparación
The synthesis of 1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid typically involves several steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents under radical conditions.
Pyridine Ring Functionalization: The pyridine ring can be functionalized through various methods, including electrophilic substitution reactions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid has a wide range of scientific research applications:
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects . The cyclopropane ring provides conformational rigidity, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
2-(Trifluoromethyl)pyridine-3-carboxylic acid: This compound also contains a trifluoromethyl group and a pyridine ring but lacks the cyclopropane moiety.
1-(Trifluoromethyl)cyclopropanecarboxylic acid: This compound has a similar cyclopropane structure but does not contain the pyridine ring.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, pyridine ring, and cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H8F3NO2 |
|---|---|
Peso molecular |
231.17 g/mol |
Nombre IUPAC |
1-[2-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)7-6(2-1-5-14-7)9(3-4-9)8(15)16/h1-2,5H,3-4H2,(H,15,16) |
Clave InChI |
NRVFGMNTPBMEQU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=C(N=CC=C2)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride](/img/structure/B12069149.png)


![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12069165.png)






